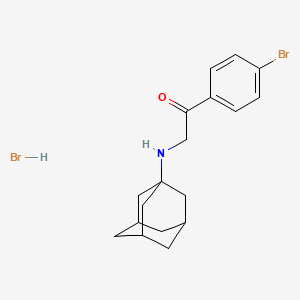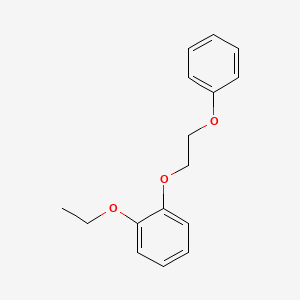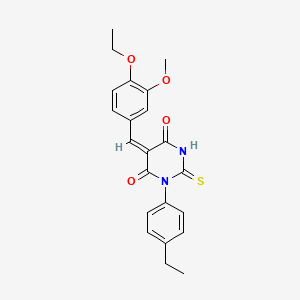![molecular formula C21H14Br2N2O B5197247 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5197247.png)
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or proteins involved in the progression of cancer, inflammation, or diabetes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose tolerance in animal models of diabetes. In addition, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol in lab experiments is its high purity and stability. This makes it easier to study the compound's pharmacological properties and mechanism of action. However, one of the limitations is that the compound may not be readily available in large quantities, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for the study of 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol. One direction is to further investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to explore its anti-inflammatory and anti-diabetic properties and its potential use in the treatment of these diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol is a promising compound with potential therapeutic applications in cancer, diabetes, and inflammation. Its synthesis method has been optimized to yield high purity and good yields of the compound. Further studies are needed to fully understand its mechanism of action and to explore its potential in various disease treatments.
Métodos De Síntesis
The synthesis of 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol involves the reaction of 2-bromobenzaldehyde and 4-bromobenzaldehyde with imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with phenol to obtain the final compound. This synthesis method has been optimized to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit anti-proliferative activity against cancer cells and has been proposed as a potential chemotherapeutic agent. In addition, it has been found to have anti-inflammatory and anti-diabetic properties, making it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O/c22-15-10-8-13(9-11-15)19-20(17-6-1-2-7-18(17)23)25-21(24-19)14-4-3-5-16(26)12-14/h1-12,26H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWCZBBMEMBWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(N2)C3=CC(=CC=C3)O)C4=CC=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5197172.png)
![[1-(9H-fluoren-2-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5197179.png)

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5197198.png)
![6-(cyclohexylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5197209.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5197212.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-fluoro-1H-indole-2-carboxamide](/img/structure/B5197220.png)
![[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)imino]di-2,1-ethanediyl diacetate](/img/structure/B5197227.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5197294.png)
![1,3,3-trimethyl-6-(4-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5197298.png)
